Synthesis and characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Synthesis and characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol
Abstract
This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS No. 53440-32-7). This compound integrates two pharmacologically significant moieties: the cyclic amidine core of tetrahydropyrimidine, known for its diverse biological activities, and the benzenethiol group, a key structural alert in medicinal chemistry. We present a robust and accessible synthetic protocol based on the direct condensation of thiosalicylic acid and 1,3-diaminopropane, elucidating the mechanistic rationale behind the chosen conditions. Furthermore, this guide establishes a self-validating characterization workflow, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by physicochemical analysis. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible synthesis and unambiguous structural confirmation.
Introduction: Rationale and Significance
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule, 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol, is a compelling example of such a molecular architecture. The tetrahydropyrimidine ring system is a well-established pharmacophore found in compounds exhibiting a range of biological effects, including muscarinic agonism, which holds potential for treating cognitive disorders like Alzheimer's disease[1]. The broader pyrimidine class is foundational to numerous approved therapeutics, from antihypertensives to anticancer agents[2][3].
Concurrently, the benzenethiol (thiophenol) moiety serves as a versatile synthetic handle and an interactive functional group within biological systems. Its nucleophilicity and ability to coordinate with metal ions make it a recurring feature in enzyme inhibitors and other targeted agents. The synthesis and characterization of this specific conjugate are therefore of significant interest, providing a platform for further derivatization and exploration of its therapeutic potential. This guide aims to demystify its preparation and provide an authoritative protocol for its analysis.
Synthesis Strategy: A Mechanistic Approach
The synthesis of cyclic amidines, such as tetrahydropyrimidines, is most classically achieved through the condensation of a carboxylic acid derivative with a diamine[4][5]. Our selected strategy leverages this principle for its efficiency and use of readily available starting materials.
Retrosynthetic Analysis: The disconnection of the amidine C-N bonds points directly to 1,3-diaminopropane and a 2-mercaptobenzoic acid (thiosalicylic acid) derivative as the logical precursors.
Forward Synthesis Rationale: The reaction proceeds via a two-step, one-pot mechanism. Initially, the more nucleophilic primary amine of 1,3-diaminopropane attacks the electrophilic carbonyl carbon of thiosalicylic acid to form an amide linkage, yielding an N-(3-aminopropyl)-2-mercaptobenzamide intermediate. The critical subsequent step is an intramolecular cyclization, where the terminal primary amine attacks the amide carbonyl carbon. This equilibrium-driven process is facilitated by the removal of water, which acts as the leaving group, to form the stable six-membered cyclic amidine.
Causality of Experimental Choices:
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Azeotropic Water Removal: The use of a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene is crucial. By continuously removing the water byproduct, Le Châtelier's principle dictates that the reaction equilibrium is shifted decisively toward the cyclized product, ensuring a high conversion rate[5].
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Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure. The thiol group is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of disulfide byproducts. An inert atmosphere mitigates this risk, ensuring a cleaner reaction profile.
Detailed Experimental Protocol: Synthesis
Materials & Reagents:
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2-Mercaptobenzoic acid (Thiosalicylic acid, ≥98%)
-
1,3-Diaminopropane (≥99%)
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Toluene (Anhydrous)
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Methanol
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Diethyl ether
Equipment:
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Three-neck round-bottom flask
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Dean-Stark apparatus and condenser
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Heating mantle with magnetic stirrer
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Inert gas line (Nitrogen or Argon)
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Step-by-Step Procedure:
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Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
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Charging the Flask: To the flask, add 2-mercaptobenzoic acid (e.g., 10.0 g, 64.8 mmol) and 150 mL of anhydrous toluene.
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Addition of Diamine: While stirring under a gentle flow of nitrogen, add 1,3-diaminopropane (e.g., 5.8 g, 78.0 mmol, 1.2 equivalents) dropwise to the suspension. A slight exotherm may be observed.
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Reaction: Heat the mixture to reflux. Toluene will begin to collect in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until water ceases to collect in the trap.
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Cooling and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
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Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual toluene.
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Purification (Optional Acid-Base Extraction): If impurities are present, the crude product can be dissolved in dilute aqueous HCl. The solution is then washed with diethyl ether to remove non-basic impurities. Subsequently, the aqueous layer is cooled in an ice bath and neutralized with a saturated NaHCO₃ solution until the product precipitates. The solid is then collected by filtration, washed with deionized water, and dried under vacuum.
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Final Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid.
Characterization: A Validating Workflow
Unambiguous structural confirmation is paramount. The following workflow outlines the key analytical techniques and expected results for validating the synthesis of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol.
Spectroscopic and Physicochemical Data Interpretation
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¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is the most diagnostic tool for structural confirmation.
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Aromatic Protons (δ 7.0-7.5 ppm): Expect a series of multiplets corresponding to the four protons on the benzene ring. The substitution pattern will lead to complex splitting.
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Amine/Amidine Protons (δ ~8.0-9.0 ppm, broad): The two N-H protons of the tetrahydropyrimidine ring often appear as a broad, exchangeable singlet.
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Thiol Proton (δ ~3.5-4.5 ppm, broad): The S-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and concentration-dependent.
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N-CH₂ Protons (δ ~3.4-3.6 ppm): A triplet integrating to 4H, representing the two methylene groups adjacent to the nitrogen atoms.
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C-CH₂-C Proton (δ ~1.8-2.0 ppm): A multiplet (typically a pentet) integrating to 2H, corresponding to the central methylene group of the propane-1,3-diyl chain[6].
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-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):
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Amidine Carbon (C2, δ ~155-160 ppm): The characteristic downfield signal for the C=N carbon of the amidine group.
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Aromatic Carbons (δ ~120-140 ppm): Multiple signals corresponding to the six carbons of the benzene ring.
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N-CH₂ Carbons (δ ~40 ppm): A signal for the two equivalent methylene carbons attached to the nitrogen atoms.
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C-CH₂-C Carbon (δ ~18-20 ppm): The signal for the central methylene carbon of the ring.
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Infrared (IR) Spectroscopy (ATR):
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N-H Stretch (3200-3400 cm⁻¹): A broad absorption band characteristic of the N-H bonds in the amidine system.
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Aromatic C-H Stretch (~3050 cm⁻¹): A sharp peak just above 3000 cm⁻¹.
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Aliphatic C-H Stretch (2850-2950 cm⁻¹): Absorptions from the methylene groups.
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S-H Stretch (~2550 cm⁻¹): A weak, but distinct, absorption band for the thiol group[7][8].
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C=N Stretch (~1620-1650 cm⁻¹): A strong band corresponding to the amidine C=N double bond.
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Aromatic C=C Stretch (1450-1600 cm⁻¹): Several sharp bands characteristic of the benzene ring.
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-
Mass Spectrometry (ESI+):
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Molecular Ion: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z 193.08. The exact mass should be 192.0776 for the neutral molecule (C₁₀H₁₂N₂S)[9].
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Fragmentation: Common fragmentation patterns may include the loss of the thiol group (-SH) or cleavage of the tetrahydropyrimidine ring.
-
-
Melting Point:
Summary of Characterization Data
| Analysis | Technique | Expected Result | Interpretation |
| Structure | ¹H NMR | δ ~7.0-7.5 (m, 4H), ~8.5 (br s, 2H), ~3.8 (br s, 1H), ~3.5 (t, 4H), ~1.9 (p, 2H) | Confirms presence of all proton environments: aromatic, N-H, S-H, and aliphatic ring protons. |
| ¹³C NMR | δ ~158 (C=N), ~120-140 (Ar-C), ~40 (N-CH₂), ~19 (C-CH₂-C) | Confirms carbon skeleton, including key amidine functional group. | |
| Functional Groups | IR | ~3300 (br), ~2550 (w), ~1630 (s), ~1580 (m) cm⁻¹ | Confirms N-H, S-H, C=N, and aromatic C=C functional groups. |
| Molecular Weight | MS (ESI+) | m/z = 193.08 [M+H]⁺ | Confirms the molecular formula C₁₀H₁₂N₂S. |
| Purity & Identity | Melting Point | 235-244 °C | A sharp melting point in this range indicates high purity and confirms identity. |
Conclusion and Future Outlook
This guide has detailed a reliable and mechanistically sound protocol for the synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol. The straightforward condensation reaction, coupled with a comprehensive and self-validating characterization workflow, makes this valuable molecule accessible for further investigation. The provided spectroscopic and physicochemical benchmarks serve as an authoritative reference for researchers.
Given the established pharmacological importance of its constituent scaffolds, this compound represents a promising starting point for the development of new chemical entities. Future work should focus on exploring its biological activity profile, particularly in areas such as oncology, neurodegenerative disease, and antimicrobial research. The thiol and secondary amine functionalities also offer rich opportunities for subsequent chemical modification to build libraries for structure-activity relationship (SAR) studies.
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